

Unraveling the Anti-Cancer Potential of CB-5083: A Cross-Cancer Comparative Analysis

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Compound of Interest

Compound Name: CB-5083

Cat. No.: B612272

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CB-5083, a first-in-class, orally bioavailable inhibitor of the AAA ATPase p97, has demonstrated significant anti-tumor activity across a spectrum of preclinical cancer models. By targeting a critical regulator of protein homeostasis, **CB-5083** induces irresolvable proteotoxic stress within cancer cells, leading to apoptosis. This guide provides a comprehensive cross-validation of **CB-5083**'s effects in various cancer models, offering a comparative analysis with alternative therapies and detailing the experimental frameworks used to generate these findings.

Mechanism of Action: Disrupting Protein Homeostasis

CB-5083 selectively inhibits the D2 ATPase domain of p97 (also known as VCP), a key enzyme in the ubiquitin-proteasome system.[1] This inhibition disrupts the degradation of poly-ubiquitinated proteins, leading to their accumulation and triggering the Unfolded Protein Response (UPR).[2][3] The sustained activation of the UPR ultimately culminates in programmed cell death, or apoptosis.[4][5] This mechanism is distinct from that of proteasome inhibitors, which target a downstream step in protein degradation, and may explain **CB-5083**'s activity in models resistant to these agents.[5]

Comparative Efficacy of CB-5083 in Preclinical Cancer Models

The therapeutic potential of **CB-5083** has been evaluated in a wide array of hematological and solid tumor models. The following tables summarize the quantitative data from these studies,

comparing the in vitro and in vivo efficacy of **CB-5083** with other anti-cancer agents.

In Vitro Anti-Proliferative Activity of CB-5083

| Cancer Type | Cell Line | CB-5083 IC50/GI50 (μM) | Comparator IC50/GI50 (μM) |
|---|---------------------------------|--|--|
| Multiple Myeloma | Panel of 18 cell lines (median) | 0.326[5] | Bortezomib: Not directly compared in a panel |
| RPMI8226 | - | Bortezomib: ~0.01[5] | |
| Acute Myeloid Leukemia (AML) | HL-60 | 0.45[6][7] | - |
| Colon Cancer | HCT116 | 0.31[6][7] | - |
| B-cell Acute Lymphoblastic Leukemia (B-ALL) | Panel of 10 cell lines | Significant viability reduction at non-toxic concentrations[8] | - |

In Vivo Anti-Tumor Efficacy of CB-5083

| Cancer Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) / Outcome |
|---|------------------------|--|---|
| Colon Cancer Xenograft (HCT116) | CB-5083 | - | 63% TGI[2] |
| Bortezomib | - | Inactive[2] | |
| Carfilzomib | - | Inactive[2] | |
| Ixazomib | - | Inactive[2] | |
| Non-Small Cell Lung Cancer Xenograft (A549) | CB-5083 | - | 85% TGI[2] |
| Bortezomib | - | 37% TGI[2] | |
| Carfilzomib | - | 50% TGI[2] | |
| Ixazomib | - | 19% TGI[2] | |
| Multiple Myeloma Xenograft (AMO-1) | CB-5083 (50 mg/kg, PO) | 4 days on/3 days off | Significant tumor growth inhibition[9] |
| Bortezomib (0.8 mg/kg, IV) | Twice weekly | Significant tumor growth inhibition[9] | |
| CB-5083 + Bortezomib | Combination | Enhanced tumor growth inhibition[9] | |

The Next Generation: CB-5339

While **CB-5083** demonstrated promising preclinical activity, its clinical development was halted due to off-target effects on phosphodiesterase-6 (PDE6), leading to visual impairment.[10] This led to the development of a second-generation p97 inhibitor, CB-5339. Preclinical studies suggest that CB-5339 retains a comparable efficacy profile to **CB-5083** but with an improved safety profile, lacking the off-target PDE6 activity.[1] CB-5339 is currently being evaluated in clinical trials for acute myeloid leukemia and myelodysplastic syndrome.[11]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of **CB-5083**.

Cell Viability Assays

To determine the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50), cancer cell lines were seeded in 96-well plates and treated with a dose range of **CB-5083** or comparator drugs for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells. Luminescence was read on a plate reader, and the data were normalized to vehicle-treated control cells to calculate IC50/GI50 values using non-linear regression analysis.[5][7]

Western Blotting

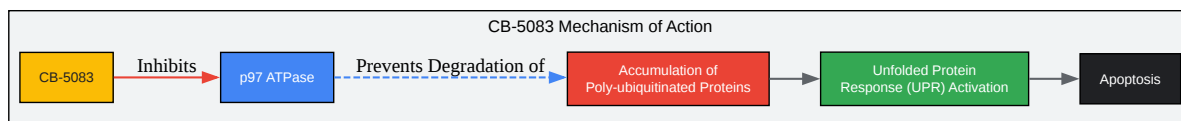
Cancer cells were treated with **CB-5083** or comparator drugs for specified times. Following treatment, cells were lysed, and protein concentrations were determined using a BCA assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. Membranes were blocked and then incubated with primary antibodies against proteins involved in the UPR pathway (e.g., BiP, PERK, CHOP, XBP1s) and apoptosis markers (e.g., cleaved PARP). After washing, membranes were incubated with HRP-conjugated secondary antibodies, and protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[5]

In Vivo Xenograft Studies

All animal experiments were conducted in accordance with institutional guidelines. For subcutaneous xenograft models, human cancer cells (e.g., HCT116, A549, AMO-1) were injected into the flank of immunodeficient mice. Once tumors reached a palpable size, mice were randomized into treatment groups. **CB-5083** was typically administered orally (PO), while proteasome inhibitors like bortezomib were administered intravenously (IV). Tumor volumes and body weights were measured regularly throughout the study. At the end of the study, tumors were excised and weighed, and tumor growth inhibition (TGI) was calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group.[2][9]

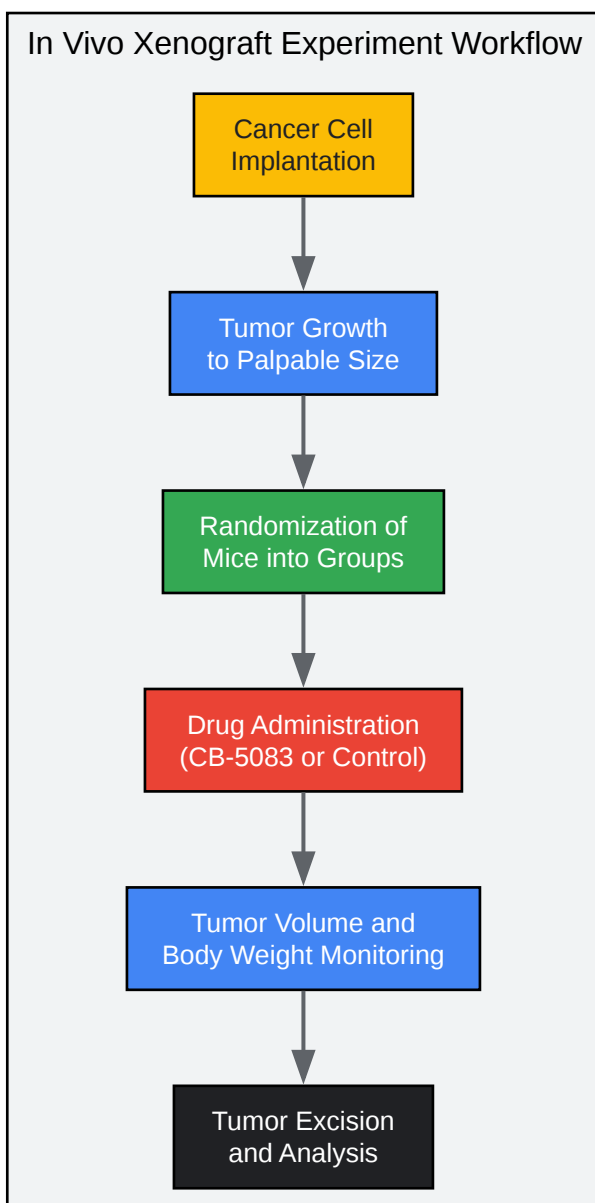
Visualizing the Mechanism and Workflow

To better illustrate the processes involved in **CB-5083**'s action and evaluation, the following diagrams were generated using the DOT language.



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CB-5083 inhibits p97, leading to apoptosis.



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